molecular formula C21H32N4O2 B2387002 N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922032-19-7

N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No. B2387002
CAS RN: 922032-19-7
M. Wt: 372.513
InChI Key: AVVQFDXLSJUTGK-UHFFFAOYSA-N
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Description

N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, also known as IMP-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in cancer therapy. IMP-1 belongs to the class of oxalamide derivatives and has been shown to exhibit potent anti-tumor activity in preclinical studies.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Acetylcholinesterase Inhibitors : A study by Sugimoto et al. (1995) focused on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors, identifying compounds with potent anti-acetylcholinesterase activity. This research highlights the potential of specific molecular structures in developing treatments for conditions such as Alzheimer's disease by inhibiting acetylcholinesterase to increase acetylcholine levels in the brain (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).

Molecular Interaction Studies

  • Cannabinoid Receptor Antagonists : Shim et al. (2002) explored the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor. Their research provides insights into how modifications to the molecular structure can affect binding affinity and activity at cannabinoid receptors, suggesting applications in the development of new therapeutic agents for conditions modulated by the endocannabinoid system (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Polymerization and Material Science Applications

  • Anionic Polymerization : Kobayashi et al. (1999) studied the stereospecific anionic polymerization of N,N-dialkylacrylamides, providing valuable information on how different molecular structures can influence the properties of polymers. This research is crucial for the development of new materials with specific characteristics for use in various industrial applications (Kobayashi, Okuyama, Ishizone, & Nakahama, 1999).

Chemical Synthesis and Drug Development

  • Synthesis of Merocyanine Dyes : Abdel-Rahman and Khalil (1978) reported on the synthesis of merocyanine dyes, demonstrating the use of specific chemical structures in the development of dyes with high bactericidal activity. This research has implications for the creation of novel compounds for use in medical diagnostics and treatments (Abdel-Rahman & Khalil, 1978).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-propan-2-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-15(2)23-21(27)20(26)22-14-19(25-10-5-4-6-11-25)16-7-8-18-17(13-16)9-12-24(18)3/h7-8,13,15,19H,4-6,9-12,14H2,1-3H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVQFDXLSJUTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

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